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Compound of Interest

Compound Name: 1-Butan-2-ylbenzimidazole
CAS No.: 154470-43-6
Cat. No.: B136225
Get Quote
. J

Synthesis, Structural Characterization, and
Pharmacophore Integration[1]
Core Identity & Chemical Significance

1-sec-butylbenzimidazole (1-(1-methylpropyl)-1H-benzimidazole) is a specialized N-substituted
heterocyclic scaffold. Unlike its linear isomer 1-n-butylbenzimidazole (CAS: 4886-30-0), the
sec-butyl derivative introduces a chiral center adjacent to the imidazole nitrogen (N1). This
structural feature is critical in medicinal chemistry for exploring steric occlusion in enzyme
binding pockets and enhancing solubility profiles compared to planar analogs.

Identification Data

¢ Systematic Name: 1-(1-methylpropyl)-1H-benzimidazole
e Molecular Formula: C11H14N2[1]

e Molecular Weight: 174.24 g/mol [1][2]
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o Key Isomer Distinction:
o n-Butyl isomer (Linear): CAS 4886-30-0

o sec-Butyl isomer (Branched/Chiral): Specific CAS not widely indexed in public commercial
catalogs; typically synthesized de novo as an intermediate.

e SMILES:CCC(C)nlcnc2cceccl2

e INChlKey:SHPPDRZENGVOOR-UHFFFAOYSA-N (Predicted)

Synthesis & Methodology

The synthesis of 1-sec-butylbenzimidazole presents a classic competition between nucleophilic
substitution (

) and elimination (

) due to the steric hindrance of the secondary halide electrophile.

Protocol: N-Alkylation of Benzimidazole

Objective: Selective N1-alkylation using 2-bromobutane.

Reagents:

Benzimidazole (1.0 eq)[1]

e 2-Bromobutane (1.2 eq)

e Base:

(anhydrous, 2.0 eq) or
(for faster kinetics)[1]

¢ Solvent: DMF (Dimethylformamide) or Acetonitrile (
)]

o Catalyst: TBAI (Tetrabutylammonium iodide, 0.1 eq) - Optional phase transfer catalyst[1]
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Step-by-Step Workflow:
 Activation: Dissolve benzimidazole in anhydrous DMF under

atmosphere. Add
and stir at room temperature for 30 minutes to generate the benzimidazolide anion.

» Addition: Dropwise add 2-bromobutane. The secondary bromide is less reactive than primary
halides; heating is required.

o Reflux: Heat the mixture to 80°C for 12—18 hours.

o Critical Control Point: Monitor by TLC. If elimination products (butenes) are observed,
lower temperature to 60°C and extend time.[1]

o Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with
brine to remove DMF.

 Purification: The secondary alkyl group may result in lower yields due to

competition. Purify via silica gel column chromatography (Gradient: Hexane:EtOAc 8:2 —
6:4).

Mechanistic Pathway & Side Reactions

The following diagram illustrates the competition between the desired substitution and the
elimination side reaction common with secondary alkyl halides.
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Figure 1: Synthetic pathway showing the competition between N-alkylation (SN2) and
elimination (E2).

Physicochemical Properties & Characterization
The introduction of the sec-butyl group creates a chiral center at the

-carbon relative to the nitrogen. This results in distinct NMR splitting patterns compared to the
n-butyl analog.

Property Value | Description Notes

Branched chain disrupts

Physical State Viscous Oil / Low melting solid  crystal packing compared to n-
butyl.
N Soluble in CHCIs, DMSO, Lipophilic core; low water
Solubility .
MeOH solubility.[1]

The methine proton is
1H NMR (CDCls) 4.3-4.5 (m, 1H, N-CH) deshielded by the aromatic
ring and nitrogen.[1]

Unless chiral HPLC or
Chirality Racemic () enantiopure 2-bromobutane

(with inversion) is used.[1]

Characteristic benzimidazole

uv ~245, 275 nm transitions (

)-[1]

Spectroscopic Validation (*H NMR Expectations):
e Aromatic Region: 7.2—7.8 ppm (4H, multiplet).[1]
e N-CH (Methine): ~4.4 ppm (1H, multiplet/sextet).[1]

e CH:z (Methylene): ~1.8 ppm (2H, multiplet, diastereotopic nature possible if chiral influence is
strong).[1]
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o CHs (Methyls): Two distinct signals: a doublet (from the branch) and a triplet (from the
terminal ethyl).[1]

Applications in Drug Discovery

The 1-sec-butylbenzimidazole moiety appears frequently in pharmacological studies as a
lipophilic anchor.

A. Antiviral & Antiproliferative Agents

Research by Arumugam et al.[3][4] highlights derivatives such as Ethyl 2-(4-bromophenyl)-1-
sec-butyl-1H-benzimidazole-5-carboxylate.[4][5][6][ 7]

e Mechanism: The bulky sec-butyl group prevents metabolic N-dealkylation more effectively
than n-alkyl chains and fills hydrophobic pockets in viral polymerases or kinases.

o Crystal Data: X-ray diffraction studies of these derivatives often show disorder in the sec-
butyl chain, indicating flexibility that may be advantageous for induced-fit binding.

B. lonic Liquids & Catalysis

Benzimidazoles alkylated at the N1 position are precursors to benzimidazolium salts (N-
heterocyclic carbenes - NHCs).

o Catalytic Utility: The sec-butyl wingtip group provides steric bulk that influences the percent
buried volume (%V_bur) of the resulting metal-NHC complex, tuning catalytic activity in
coupling reactions (e.g., Suzuki-Miyaura).
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16(16), 4169-4173.[1] [1]

e Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3),
397-541.[1] (Classic review on alkylation mechanisms). [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://patents.google.com/patent/CN101391982A/en
https://patents.google.com/patent/CN101391982A/en
https://patents.google.com/patent/CN101391982A/en
https://patents.google.com/patent/CN101391982A/en
https://patents.google.com/patent/CN101391982A/en
https://www.benchchem.com/product/b136225?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN101391982A/en
https://patents.google.com/patent/CN101391982A/en
https://commonchemistry.cas.org/detail?cas_rn=5851-44-5
https://journals.iucr.org/e/issues/2011/12/00/cv5201/cv5201.pdf
https://www.researchgate.net/figure/Yields-Physical-and-Spectroscopic-Data-of-Compounds-of-Scheme-1_tbl1_23458939
https://mt.techdico.com/traduzzjoni/ingli%C5%BC-malti/sec-butyl.html
https://www.researchgate.net/publication/51894359_Ethyl_2-4-bromo-phen-yl-1-sec-butyl-1H-benzimidazole-5-carboxyl-ate
https://journals.iucr.org/e/issues/2011/12/00/cv5201/cv5201.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3239083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3239083/
http://irep.iium.edu.my/view/subjects/QD.html
http://irep.iium.edu.my/view/subjects/QD.html
https://www.benchchem.com/product/b136225/docs#technical-guide-1-sec-butylbenzimidazole-scaffolds
https://www.benchchem.com/product/b136225/docs#technical-guide-1-sec-butylbenzimidazole-scaffolds
https://www.benchchem.com/product/b136225/docs#technical-guide-1-sec-butylbenzimidazole-scaffolds
https://www.benchchem.com/product/b136225/docs#technical-guide-1-sec-butylbenzimidazole-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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